(2Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
(2Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a benzenesulfonyl group, a chlorodifluorophenyl group, and a dimethylamino group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the enone backbone: This can be achieved through an aldol condensation reaction between a suitable aldehyde and ketone.
Introduction of the benzenesulfonyl group: This step might involve sulfonylation using benzenesulfonyl chloride in the presence of a base.
Substitution reactions: The chlorodifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Dimethylamino group addition: This can be done through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the enone moiety.
Reduction: Reduction reactions could target the carbonyl group or the double bond.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Pharmaceutical research could explore the compound’s potential as a drug candidate, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(benzenesulfonyl)-1-phenyl-3-(dimethylamino)prop-2-en-1-one: Lacks the chlorodifluorophenyl group.
(2Z)-2-(benzenesulfonyl)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Lacks the difluoro substituents.
Uniqueness
The presence of the chlorodifluorophenyl group in (2Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one makes it unique compared to similar compounds. This group could impart distinct chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets.
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO3S/c1-21(2)10-16(25(23,24)11-6-4-3-5-7-11)17(22)12-8-14(19)15(20)9-13(12)18/h3-10H,1-2H3/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEWEJKSWKQUCT-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC(=C(C=C1Cl)F)F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC(=C(C=C1Cl)F)F)\S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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